molecular formula C23H25N3O5S2 B2388588 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361481-76-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2388588
CAS No.: 361481-76-7
M. Wt: 487.59
InChI Key: XUDZQAFCEPVXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Sulfonylation: The thiazole intermediate can then be reacted with piperidine sulfonyl chloride in the presence of a base like triethylamine to introduce the piperidin-1-ylsulfonyl group.

    Amidation: Finally, the sulfonylated thiazole can be coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvents and temperatures.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, inhibiting their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: can be compared with other thiazole-containing compounds, piperidine sulfonyl derivatives, and benzamides.

    Examples: Thiazole-based antibiotics, piperidine sulfonyl-based drugs, and benzamide-based anticancer agents.

Uniqueness

    Structural Features: The combination of a thiazole ring, piperidine sulfonyl group, and benzamide moiety might confer unique biological properties.

    Biological Activity: Its specific activity profile could differ from similar compounds, making it a valuable candidate for further research.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-30-17-8-11-19(21(14-17)31-2)20-15-32-23(24-20)25-22(27)16-6-9-18(10-7-16)33(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDZQAFCEPVXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.